Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its unique structure, which includes a benzo[E]indole core with various functional groups, making it a valuable molecule in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate can be synthesized through Fischer indolization. This method involves the reaction of ethyl phenylpyruvate with 2-naphthylhydrazone derivatives bearing a methoxy group at specific positions. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the indole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Fischer indolization process can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives .
Scientific Research Applications
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate: Similar structure with a methoxy group at a different position.
Ethyl 3H-benzo[E]indole-2-carboxylate: Lacks the methoxy and phenyl groups, making it less complex
Uniqueness
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate is unique due to its specific functional groups and their positions on the indole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89767-48-6 |
---|---|
Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 4-methoxy-1-phenyl-3H-benzo[e]indole-2-carboxylate |
InChI |
InChI=1S/C22H19NO3/c1-3-26-22(24)21-18(14-9-5-4-6-10-14)19-16-12-8-7-11-15(16)13-17(25-2)20(19)23-21/h4-13,23H,3H2,1-2H3 |
InChI Key |
BAHGNAAJCVFORN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC3=CC=CC=C32)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.